![molecular formula C8H11BrClN B1342784 2-(4-Bromophenyl)ethylamine hydrochloride CAS No. 39260-89-4](/img/structure/B1342784.png)
2-(4-Bromophenyl)ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)ethylamine hydrochloride, also known as 4-Bromophenethylamine, is a chemical compound used in the synthesis of various derivatives . It has been used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide .
Synthesis Analysis
The synthesis of 2-(4-Bromophenyl)ethylamine hydrochloride involves several steps. It has been used in the synthesis of alkyl arylamino sufides employing elemental sulfur and various halides . More specific synthesis methods and reactions can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of 2-(4-Bromophenyl)ethylamine hydrochloride can be analyzed using various techniques such as NMR and IR spectroscopy . The InChI code for this compound is 1S/C8H10BrN.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H .Chemical Reactions Analysis
2-(4-Bromophenyl)ethylamine hydrochloride participates in various chemical reactions. It has been used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide .Physical And Chemical Properties Analysis
2-(4-Bromophenyl)ethylamine hydrochloride is a clear colorless to yellow liquid . Its molecular weight is 236.53 g/mol . .Scientific Research Applications
Synthesis of Pyrazinoisoquinoline Derivatives
This compound is utilized in the synthesis of pyrazinoisoquinoline derivatives, which are important in medicinal chemistry due to their potential pharmacological properties .
Production of N-2-(4-Bromophenyl)ethyl Chloroacetamide
It serves as a precursor in the production of N-2-(4-bromophenyl)ethyl chloroacetamide, a compound that could have applications in biochemistry and pharmaceuticals .
Synthesis of Alkyl Arylamino Sulfides
The compound is used in the synthesis of alkyl arylamino sulfides, employing elemental sulfur and various halides. These sulfides have potential uses in various chemical industries .
Chemical Properties Research
Research into the chemical properties of 2-(4-Bromophenyl)ethylamine hydrochloride can provide insights into its reactivity and stability, which is crucial for its storage and handling in laboratory settings .
Pharmaceutical Intermediates
It may be used as an intermediate in the synthesis of more complex pharmaceutical compounds, contributing to drug development processes .
Safety And Hazards
properties
IUPAC Name |
2-(4-bromophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAWIPAHUYMLDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599345 |
Source
|
Record name | 2-(4-Bromophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)ethylamine hydrochloride | |
CAS RN |
39260-89-4 |
Source
|
Record name | Benzeneethanamine, 4-bromo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39260-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.